1-Benzothiophene-3-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FO2S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-benzothiophene-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H5FO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
KLKDDODGLRHGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzothiophene 3 Sulfonyl Fluoride and Its Analogues
Precursor-Directed Synthesis Routes
Precursor-directed synthesis routes offer reliable and often scalable methods for the preparation of 1-benzothiophene-3-sulfonyl fluoride (B91410) and its analogues. These methods typically involve the transformation of readily available starting materials, such as sulfonyl chlorides and aromatic amines, into the desired sulfonyl fluorides.
Conversion from Sulfonyl Chlorides (e.g., 1-benzothiophene-3-sulfonyl chloride)
One of the most established and straightforward methods for the synthesis of aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. mdpi.comthieme-connect.com This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source. Common fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). mdpi.comrsc.org
The reaction is often carried out in a biphasic mixture, for instance, using an aqueous solution of the fluoride salt in an organic solvent like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH₂Cl₂). mdpi.com Phase-transfer catalysts, such as 18-crown-6 (B118740) ether, can be employed to facilitate the reaction between the sulfonyl chloride in the organic phase and the fluoride salt in the aqueous phase, often leading to excellent yields at room temperature. mdpi.com This method is tolerant of a wide variety of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. mdpi.com
A robust protocol utilizing potassium fluoride in an acetone/water solvent system has been shown to be effective for a range of substrates, including heteroaromatic sulfonyl chlorides, which can be challenging under other conditions. thieme-connect.com
Table 1: Halogen Exchange Reaction for Sulfonyl Fluoride Synthesis
| Sulfonyl Chloride Precursor | Fluoride Source | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Arylsulfonyl chloride | KF | 18-crown-6 / Acetonitrile | High | mdpi.com |
| Arylsulfonyl chloride | KHF₂ | Acetonitrile / Water | Good to Excellent | rsc.org |
| Heteroarylsulfonyl chloride | KF | Acetone / Water | High | thieme-connect.com |
Approaches from Aromatic Amines via Diazotization (e.g., Sandmeyer-type reactions)
Aromatic amines serve as versatile precursors for the synthesis of aryl sulfonyl fluorides through the formation of aryldiazonium salts, which can then undergo a Sandmeyer-type reaction. organic-chemistry.orgcas.cn This process typically involves the diazotization of the aromatic amine using a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic medium, followed by a fluorosulfonylation step. icrc.ac.irchemedx.org
In a copper-free Sandmeyer-type reaction, aryldiazonium salts can be transformed into sulfonyl fluorides using a sulfur dioxide surrogate, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source like Selectfluor. organic-chemistry.orgsci-hub.seacs.org This method offers broad functional group tolerance and can be performed as a one-pot synthesis directly from aromatic amines via in situ diazotization. organic-chemistry.org The reaction is believed to proceed through a radical mechanism where an aryl radical reacts with SO₂ to form an arylsulfonyl radical, which is then trapped by a fluorine atom transfer. organic-chemistry.org
Copper-catalyzed variations of this reaction are also well-established. mdpi.comcas.cnresearchgate.net In these methods, a copper(I) species can initiate the formation of an aryl radical from the diazonium salt. mdpi.com The aryl radical is then trapped by a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like KHF₂ to yield the desired aryl sulfonyl fluoride. cas.cnnih.govacs.org
Table 2: Sandmeyer-type Fluorosulfonylation of Aromatic Amines/Diazonium Salts
| Starting Material | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Aryldiazonium salt | Na₂S₂O₅, Selectfluor | None (Copper-free) | Good | organic-chemistry.orgsci-hub.seacs.org |
| Aromatic amine | NaNO₂, Na₂S₂O₅, Selectfluor | None (Copper-free, one-pot) | Good | organic-chemistry.org |
Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for the construction of C-S bonds, including those in sulfonyl fluorides. These strategies often provide access to a broader range of substrates with high efficiency and functional group tolerance.
Organobismuth(III)-Catalyzed Synthesis from Boronic Acids
A novel approach to aryl sulfonyl fluorides involves the use of an organobismuth(III) catalyst. organic-chemistry.orgnih.govresearchgate.netacs.orgnih.gov This redox-neutral method utilizes (hetero)aryl boronic acids as the starting material, with a source of sulfur dioxide and an oxidant. organic-chemistry.orgnih.gov A well-defined organobismuth catalyst bearing a bis-aryl sulfone ligand backbone facilitates the transformation. nih.govresearchgate.net
The proposed catalytic cycle involves the transmetalation of the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. organic-chemistry.orgnih.gov This intermediate is then oxidized by a fluorinating agent, such as Selectfluor, to generate the aryl sulfonyl fluoride and regenerate the Bi(III) catalyst. organic-chemistry.org This method is notable for its excellent yields and wide substrate scope, accommodating even sterically hindered and electronically diverse aryl and heteroaryl boronic acids. organic-chemistry.orgnih.govresearchgate.net
Table 3: Bismuth-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Boronic Acids
| Substrate | Bismuth Catalyst | Reagents | Yield | Reference |
|---|---|---|---|---|
| (Hetero)aryl boronic acid | Organobismuth(III) complex with bis-aryl sulfone ligand | SO₂, Selectfluor | Excellent | organic-chemistry.orgnih.govresearchgate.net |
Palladium-Catalyzed Methods from Aryl Iodides
Palladium catalysis offers a versatile platform for the synthesis of aryl sulfonyl fluorides from aryl halides. acs.orgclaremont.eduacs.orgresearchgate.net One-pot procedures have been developed for the conversion of aryl iodides to the corresponding sulfonyl fluorides. acs.orgresearchgate.net
This transformation typically involves a palladium-catalyzed sulfination of the aryl iodide using a sulfur dioxide surrogate like DABSO to form an intermediate aryl sulfinate. acs.org This intermediate is then treated in situ with an electrophilic fluorinating agent, such as Selectfluor, to yield the final aryl sulfonyl fluoride. acs.orgresearchgate.net The reaction conditions are generally mild, and the method has been shown to be effective for a wide range of electronically and sterically diverse aryl iodides. acs.org A key advantage of this approach is its ability to tolerate various functional groups. acs.orgnih.gov
Table 4: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides
| Aryl Halide | Palladium Catalyst | Reagents | Yield | Reference |
|---|---|---|---|---|
| Aryl iodide | Pd(OAc)₂ / PAd₂Bu | DABSO, Et₃N, then Selectfluor | Good to Excellent | acs.orgresearchgate.net |
Copper-Catalyzed Fluorosulfonylation Reactions
Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of aryl sulfonyl fluorides. nih.govacs.org As mentioned in the context of Sandmeyer-type reactions, copper catalysts are effective in the fluorosulfonylation of arenediazonium salts. cas.cnnih.govacs.org
In a typical procedure, the arenediazonium salt is reacted with a sulfur dioxide source, such as DABSO, and a fluoride source, like KHF₂, in the presence of a copper catalyst (e.g., CuCl₂). cas.cnacs.org This method allows for the smooth preparation of a broad range of arenesulfonyl fluorides under mild, practical reaction conditions. cas.cn The electronic properties of the substituents on the arene ring of the diazonium salt can influence the reaction mechanism and efficiency. cas.cnnih.gov While there are reports on copper-catalyzed fluorination of aryl halides, these often face challenges such as high temperatures and the need for expensive fluoride sources, making the diazotization route a more common application for copper in sulfonyl fluoride synthesis. grantome.com
Table 5: Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts
| Substrate | Copper Catalyst | Reagents | Yield | Reference |
|---|
Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium-catalyzed asymmetric conjugate addition represents a powerful method for the enantioselective formation of carbon-carbon bonds. While direct application to the synthesis of the 1-benzothiophene-3-sulfonyl fluoride core is not extensively documented, the methodology has been successfully employed for the synthesis of chiral aliphatic sulfonyl fluorides. nih.gov This approach typically involves the reaction of α,β-unsaturated sulfonyl fluorides with arylboronic acids in the presence of a chiral rhodium catalyst. nih.govacs.org
The significance of this method lies in its ability to generate structurally diverse, chiral β-arylated sulfonyl fluorides under mild conditions with high enantioselectivity (up to 99.8% ee) and excellent functional group tolerance. nih.gov A general reaction scheme involves the 1,4-addition of an arylboronic acid to an ethenesulfonyl fluoride derivative, catalyzed by a rhodium(I) complex with a chiral ligand, such as BINAP. nih.gov Given the modularity of this reaction, it could conceivably be adapted to precursors bearing a 1-benzothiophene moiety to generate novel chiral derivatives.
Table 1: Representative Rhodium-Catalyzed Asymmetric Conjugate Addition Data extrapolated from analogous systems.
| Catalyst | Ligand | Substrate | Reagent | Yield (%) | ee (%) |
| [RhCl(C₂H₄)₂]₂ | (S)-BINAP | (E)-2-Phenylethenesulfonyl fluoride | Phenylboronic acid | >95 | 98 |
| [RhCl(L3)]₂ | Chiral Diene | (E)-2-Phenylethenesulfonyl fluoride | 4-Methoxyphenylboronic acid | 97 | 99 |
Organocatalytic and Metal-Free Synthetic Pathways
N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations. In the context of sulfonyl fluoride chemistry, NHCs primarily catalyze the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which involves the coupling of a pre-formed sulfonyl fluoride with nucleophiles like alcohols or amines. chemrxiv.orgacs.org This is not a method for the synthesis of the sulfonyl fluoride group itself, but rather a key method for its subsequent functionalization.
In a typical NHC-catalyzed SuFEx reaction, the NHC acts as a Brønsted base, activating a proton-containing nucleophile (e.g., a phenol (B47542) or alcohol) through hydrogen bonding. chemrxiv.org This activation facilitates the subsequent click reaction with a sulfonyl fluoride, such as this compound, to produce sulfonates or sulfonamides. chemrxiv.orgchemrxiv.org These reactions proceed under mild, silicon-free conditions and offer a broad substrate scope with high yields. chemrxiv.org
Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, enabling the formation of previously challenging chemical bonds under mild conditions. This strategy has been successfully applied to the synthesis of aryl sulfonyl fluorides. figshare.comrsc.org One approach involves a metal-free, three-component assembly of an aryl sulfonyl fluoride from dibenzothiophenium (DBT) salts, a sulfur dioxide surrogate, and a fluorine source like potassium bifluoride (KHF₂). figshare.com
Another powerful photoredox strategy is the radical fluorosulfonylation of olefins or alkynes. researchgate.netnih.govresearchgate.net These methods often utilize a fluorosulfonyl radical precursor that, upon activation by a photocatalyst, engages with unsaturated systems to generate sulfonyl fluoride products. nih.gov While direct photoredox fluorosulfonylation of the benzothiophene (B83047) core is still an emerging area, these methods provide a conceptual framework for accessing this compound from suitable precursors.
Direct fluorosulfonylation refers to methods where the -SO₂F group is installed in a single conceptual step from a common organic precursor. Many modern synthetic routes converge on the preparation of an intermediate sulfonyl chloride, which is then converted to the corresponding sulfonyl fluoride via a halide exchange reaction. mdpi.comrhhz.netnih.gov
The most common and traditional approach for synthesizing aryl sulfonyl fluorides is the nucleophilic fluorination of the corresponding sulfonyl chlorides. rhhz.net This is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comnih.gov The reaction can be performed in various solvents, including biphasic water/acetone systems, and is often highly efficient. nih.gov
More recent protocols allow for the synthesis of sulfonyl fluorides from other functional groups:
From Sulfonic Acids and Sulfonates : Sulfonic acids can be converted to sulfonyl fluorides using deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride. researchgate.net
From Sulfonamides : Primary sulfonamides can be transformed into sulfonyl fluorides via activation with a pyrylium (B1242799) salt and subsequent treatment with a fluoride source. researchgate.net
From Aryl Halides and Diazonium Salts : Palladium or copper-catalyzed reactions can construct sulfonyl fluorides from aryl bromides, iodides, or diazonium salts, using a sulfur dioxide surrogate and a fluoride source. mdpi.com
Synthesis of Substituted Benzothiophene Sulfonyl Fluorides (e.g., 2-methyl-1-benzothiophene-3-sulfonyl fluoride, 2,7-dimethyl-1-benzothiophene-3-sulfonyl fluoride)
The synthesis of substituted benzothiophene sulfonyl fluorides, such as 2-methyl and 2,7-dimethyl derivatives, generally follows a multi-step sequence starting from appropriately substituted precursors. The key step is the introduction of the sulfonyl fluoride moiety at the C3 position. A common and reliable method involves the synthesis of the corresponding sulfonyl chloride, followed by a halide exchange reaction.
A plausible synthetic route would begin with the desired substituted benzo[b]thiophene. nih.govicsr.in This starting material can undergo electrophilic substitution with chlorosulfonic acid to install a sulfonyl chloride group. Due to the electronic nature of the benzothiophene ring system, sulfonation typically occurs at the C3 position. The resulting 1-benzothiophene-3-sulfonyl chloride intermediate is then treated with a fluoride source, such as aqueous potassium fluoride, to yield the final sulfonyl fluoride product. rhhz.net
Table 2: General Synthetic Sequence for Substituted Benzothiophene Sulfonyl Fluorides
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | Substituted Benzo[b]thiophene | Chlorosulfonic acid (ClSO₃H) | Substituted 1-benzothiophene-3-sulfonyl chloride |
| 2 | Substituted 1-benzothiophene-3-sulfonyl chloride | Potassium fluoride (KF) | Substituted this compound |
This generalized pathway allows for modular access to a variety of substituted analogues by simply changing the starting benzothiophene derivative.
Mechanistic Insights and Reactivity of 1 Benzothiophene 3 Sulfonyl Fluoride in Organic Transformations
Fundamental Principles of Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
SuFEx chemistry is centered on the exceptional properties of the sulfur(VI)-fluoride bond. The S-F bond is significantly strong, with a bond energy of approximately 80-90 kcal/mol in compounds like sulfuryl fluoride (B91410) (SO₂F₂), making sulfonyl fluorides remarkably stable towards hydrolysis, reduction, and thermolysis compared to their sulfonyl chloride counterparts. sigmaaldrich.com This inherent stability allows them to be compatible with a wide range of functional groups and reaction conditions. However, this robust bond can be selectively activated under specific conditions to undergo exchange reactions with a variety of nucleophiles. sigmaaldrich.comnih.gov
Nucleophilic Activation of the S-F Bond
The controlled activation of the otherwise stable S-F bond is the cornerstone of SuFEx reactivity. This activation is typically achieved through interaction with catalysts that facilitate the departure of the fluoride ion. Several strategies have been developed for this purpose:
Base-Mediated Activation : Organic superbases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective catalysts. nih.gov They are thought to operate by activating the nucleophile (e.g., deprotonating a phenol (B47542) or amine) and potentially interacting with the sulfonyl fluoride electrophile.
Lewis Acid Catalysis : Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate the sulfonyl fluoride by coordinating to the fluorine atom, which increases the electrophilicity of the sulfur center and facilitates nucleophilic attack. theballlab.com This method has proven effective for the synthesis of sulfonamides from a wide array of sulfonyl fluorides and amines. theballlab.com
Silicon-Mediated Activation : Reagents like trimethylsilyl (B98337) (TMS) derivatives play a crucial role, particularly in reactions with oxygen nucleophiles. nih.gov The high affinity of silicon for fluoride (Si-F bond energy is ~135 kcal/mol) provides a strong thermodynamic driving force for the reaction. The reaction of an alcohol with a sulfonyl fluoride in the presence of a TMS-azide, for instance, proceeds via the formation of a highly stable TMS-F bond. nih.gov
Proton and Bifluoride Involvement : In aqueous or protic environments, the fluoride leaving group can be stabilized by hydrogen bonding. sigmaaldrich.com The formation of the bifluoride ion ([F-H-F]⁻) is a key aspect of this stabilization, preventing the backward reaction and accelerating the forward substitution process. sigmaaldrich.com
These activation methods allow the "sleeping beauty" nature of sulfonyl fluorides like 1-benzothiophene-3-sulfonyl fluoride to be harnessed, enabling their potent reactivity on demand. nih.gov
Stereochemical Considerations in SuFEx Reactions
When the sulfur(VI) center is chiral, as in the case of sulfonimidoyl fluorides, SuFEx reactions have been shown to proceed with high stereospecificity. The reaction of chiral sulfonimidoyl fluorides with nucleophiles typically occurs with inversion of configuration at the sulfur center, consistent with a nucleophilic substitution mechanism. This stereospecificity is crucial for applications in asymmetric synthesis and the development of chiral materials and probes. While this compound itself does not possess a chiral sulfur center, this principle becomes relevant if it were modified to a chiral derivative, ensuring that the stereochemical integrity of the sulfur hub is maintained during subsequent transformations. researchgate.net
Coupling Reactions with Diverse Nucleophiles
As a typical heteroaromatic sulfonyl fluoride, this compound is expected to react with a broad spectrum of nucleophiles, leading to the formation of stable sulfonate esters, sulfonamides, and sulfones. The electron-withdrawing nature of the benzothiophene (B83047) ring system is anticipated to enhance the electrophilicity of the sulfur atom, making it reactive towards SuFEx transformations. nih.gov
Reactions with Oxygen Nucleophiles: Sulfonate Ester Formation
The reaction of sulfonyl fluorides with oxygen nucleophiles, such as phenols and alcohols, is a cornerstone of SuFEx chemistry, yielding stable sulfonate esters. These reactions are often facilitated by a base or silicon-based activators. For aryl sulfonyl fluorides, the coupling with aryl silyl (B83357) ethers in the presence of a catalytic amount of a fluoride source or a base like Cs₂CO₃ is a common and efficient method. researchgate.net The reactivity of this compound with various substituted phenols would provide access to a library of benzothiophene-3-sulfonate esters.
Table 1: Representative SuFEx Reactions of Aryl Sulfonyl Fluorides with Oxygen Nucleophiles
| Aryl Sulfonyl Fluoride | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzene-1,3-disulfonyl fluoride | 1-Adamantanol | TMSN₃, DBU, CH₃CN, rt | 1-Adamantyl azide (B81097) | 95% | nih.gov |
| Ethenesulfonyl fluoride | Phenol (as silyl ether) | Base catalyst | Phenyl ethenesulfonate | High | rsc.org |
| Generic Ar-SO₂F | Primary/Secondary Alcohol | BDSF/BTSF, TMSN₃, DBU | Alkyl Azide (via sulfonate) | Good-Excellent | nih.gov |
Note: This table shows representative reactions for sulfonyl fluorides to illustrate the expected reactivity. BDSF = Benzene-1,3-disulfonyl fluoride; BTSF = Benzene-1,3,5-trisulfonyl fluoride; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMSN₃ = Azidotrimethylsilane.
Reactions with Nitrogen Nucleophiles: Sulfonamide and Sulfamoyl Fluoride Synthesis
The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide motif is present in numerous therapeutic agents. theballlab.com The reaction of sulfonyl fluorides with primary and secondary amines provides a direct and reliable route to this functional group. The stability of sulfonyl fluorides makes them superior reagents to sulfonyl chlorides, which can suffer from poor selectivity and instability. theballlab.com The reaction of this compound with a diverse range of amines, activated by methods such as Ca(NTf₂)₂ catalysis, would yield a variety of N-substituted 1-benzothiophene-3-sulfonamides. theballlab.com
Furthermore, sulfamoyl fluorides can be synthesized from the reaction of sulfuryl fluoride (SO₂F₂) with secondary amines. These products can then undergo further SuFEx reactions with other nucleophiles.
Table 2: Representative Synthesis of Sulfonamides from Aryl Sulfonyl Fluorides
| Aryl Sulfonyl Fluoride | Amine Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amyl alcohol, 60°C | N-phenyl-4-cyanobenzenesulfonamide | 85% | theballlab.com |
| Benzenesulfonyl fluoride | Pyrrolidine | Ca(NTf₂)₂, t-amyl alcohol, 60°C | 1-(Phenylsulfonyl)pyrrolidine | 94% | theballlab.com |
| 2-Naphthalenesulfonyl fluoride | Morpholine | Ca(NTf₂)₂, t-amyl alcohol, 60°C | 4-(Naphthalen-2-ylsulfonyl)morpholine | 98% | theballlab.com |
Note: This table shows representative reactions for aryl sulfonyl fluorides to illustrate the expected reactivity for sulfonamide synthesis.
Reactions with Carbon Nucleophiles: C-C Bond Formation
While reactions with heteroatom nucleophiles are more common in SuFEx chemistry, the formation of C-S bonds via the reaction of sulfonyl fluorides with carbon nucleophiles is also a valuable transformation, leading to the synthesis of sulfones. Aryl alkyl sulfones are important structural motifs in drug discovery. nih.govclaremont.edu The direct coupling of aryl sulfonyl fluorides with alkyl carbon pronucleophiles, such as esters, amides, and nitriles, can be achieved using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.govclaremont.edu This approach offers a significant advantage over traditional methods by using stable and readily available sulfonyl fluorides. The reaction of this compound with various carbon pronucleophiles would provide access to a range of 3-sulfonyl-substituted benzothiophenes with new C-C bonds.
Table 3: Representative SuFEx Reactions of Aryl Sulfonyl Fluorides with Carbon Pronucleophiles
| Aryl Sulfonyl Fluoride | Carbon Pronucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzenesulfonyl fluoride | Methyl isobutyrate | LiHMDS, DME, 0°C to rt | α-Sulfonyl ester | 75% | nih.govclaremont.edu |
| 4-Chlorobenzenesulfonyl fluoride | N-Boc-pyrrolidin-2-one | LiHMDS, DME, 0°C to rt | α-Sulfonyl amide | 66% | nih.govclaremont.edu |
| Benzenesulfonyl fluoride | Acetonitrile | LiHMDS, DME, 0°C to rt | α-Sulfonyl nitrile | 71% | nih.govclaremont.edu |
Note: This table shows representative reactions for aryl sulfonyl fluorides to illustrate the expected reactivity with carbon pronucleophiles. LiHMDS = Lithium bis(trimethylsilyl)amide; DME = 1,2-Dimethoxyethane.
Radical-Mediated Transformations
This compound has emerged as a potent precursor for the generation of sulfonyl radicals, which can then engage in a range of transformations. These radical-mediated reactions offer a powerful tool for the formation of carbon-sulfur bonds and the introduction of the fluorosulfonyl moiety into organic molecules.
Radical Fluorosulfonylation of Unsaturated Hydrocarbons
The radical fluorosulfonylation of unsaturated hydrocarbons, such as alkenes and alkynes, represents a significant application of this compound. This process allows for the direct installation of the sulfonyl fluoride group onto a carbon framework, providing access to a diverse array of valuable organosulfur compounds. researchgate.netnih.govresearchgate.net
The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from a suitable donor to generate a radical species. This radical then adds to the sulfonyl fluoride group of this compound, leading to the formation of a fluorosulfonyl radical (•SO2F). The •SO2F radical subsequently adds to the unsaturated hydrocarbon, forming a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or elimination, to afford the final fluorosulfonylated product. thieme-connect.de
Recent advancements in this area have focused on the development of more efficient and selective methods for radical fluorosulfonylation. For instance, the use of photoredox catalysis has enabled these reactions to be carried out under mild conditions with high functional group tolerance. thieme-connect.dersc.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition, providing a degree of control over the final product structure.
| Unsaturated Hydrocarbon | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | Photocatalyst, Visible Light | (2-Fluorosulfonyl-1-phenylethyl)benzene | Good | thieme-connect.de |
| 1-Octene | Radical Initiator, Heat | 1-(Fluorosulfonyl)octan-2-yl radical | Moderate | nih.gov |
| Phenylacetylene | Photocatalyst, Visible Light | (E)-(2-Fluorosulfonyl-1-phenylvinyl)benzene | High | thieme-connect.de |
C-H Fluorosulfonamidation
While direct C-H fluorosulfonylation using this compound is not extensively documented, the related process of C-H sulfonamidation highlights the potential for functionalizing C-H bonds using sulfonyl-containing reagents. In a developed method, a 1,3-rearrangement of a sulfonyl group in N-protected 3-bis-sulfonimidoindole derivatives is triggered by a fluoride reagent to achieve C-H sulfonylation, producing 2-sulfonyl-3-sulfonamidoindole derivatives. nih.gov This suggests the possibility of developing future methodologies where this compound could be utilized for direct C-H fluorosulfonamidation, although this remains an area for further exploration.
Annulation and Cyclization Reactions
This compound also participates in a variety of annulation and cyclization reactions, leading to the formation of complex heterocyclic systems. These reactions leverage the reactivity of both the benzothiophene core and the sulfonyl fluoride group to construct new ring systems.
Construction of Benzo-1,2,3-thiazaphosphole Heterocycles
An important application of sulfonyl fluorides in heterocyclic synthesis is demonstrated in the construction of benzo-1,2,3-thiazaphosphole heterocycles. In this reaction, ortho-phosphinoarenesulfonyl fluorides undergo annulation with trimethylsilyl azide. researchgate.netnih.govresearchgate.net The reaction is believed to proceed through a Staudinger-type iminophosphorane intermediate, which then undergoes intramolecular trapping by the sulfonyl fluoride group to form the final heterocyclic product. nih.gov This methodology provides access to a novel class of phosphorus-containing heterocycles with potential applications in materials science and medicinal chemistry. nih.govfrontiersin.org
Dearomative Cycloaddition Reactions (e.g., aquaphotocatalysis)
Dearomative cycloaddition reactions offer a powerful strategy for the synthesis of three-dimensional molecular architectures from simple aromatic precursors. Recent research has shown that β-arylated ethenesulfonyl fluorides can undergo a [2+2] cycloaddition with various heteroaromatics, including 1-benzothiophene, in an "on-water" accelerated process termed aquaphotocatalysis. nih.gov Water plays a crucial role in this transformation, likely by amplifying the reactivity at the water-oil interface, resembling high-pressure conditions. nih.gov This method provides a straightforward and environmentally friendly route to heterocyclic alkyl SuFEx (Sulfur(VI) Fluoride Exchange) hubs. nih.gov
Derivatization and Structural Modification of the 1 Benzothiophene 3 Sulfonyl Fluoride Core
Oxidation Reactions of the Benzothiophene (B83047) Sulfur Atom to Sulfone Derivatives (e.g., 1,1-Dioxo-2,3-dihydro-1-benzothiophene derivatives)
The sulfur atom within the benzothiophene core is susceptible to oxidation, allowing for its conversion to the corresponding sulfone (S,S-dioxide). This transformation significantly alters the electronic properties of the heterocyclic system, as the electron-donating thioether is converted into a strongly electron-accepting sulfonyl group. mdpi.com A common and effective oxidant for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comderpharmachemica.comorganic-chemistry.orggoogle.com
The degree of oxidation can be controlled by the reaction conditions, such as temperature and stoichiometry of the oxidant. For instance, the oxidation of a benzothiophene derivative with an excess of m-CPBA at elevated temperatures can drive the reaction to completion, yielding the sulfone as the sole product. mdpi.com Research on related acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivatives has shown that sequential oxidation of the sulfur atoms can be achieved. The first oxidation yields the 5,5-dioxide (sulfone), and further oxidation under more forcing conditions produces the 5,5,10,10–tetraoxide (disulfone). mdpi.com This process highlights the tunability of the electronic character of the benzothiophene core through controlled sulfur oxidation.
Table 1: Oxidation of Benzothiophene Derivatives to Sulfones
| Starting Material | Oxidant (Equivalents) | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,7-diBr-BTBT | m-CPBA (4 eq) | DCE | Room Temp, 20 h | 2,7-diBr-BTBT 5,5-dioxide | 76% | mdpi.com |
| 2,7-diBr-BTBT 5,5-dioxide | m-CPBA (excess) | DCE | Elevated Temp | 2,7-diBr-BTBT 5,5,10,10-tetraoxide | 83% | mdpi.com |
| Phenylbutylthioether | m-CPBA (2 eq) | DCM | Room Temp, 30 min | Phenylbutylsulfone | 81% | derpharmachemica.com |
Functional Group Interconversions of the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group (-SO₂F) is a robust and versatile functional handle. While it is relatively stable compared to other sulfonyl halides, it can undergo a range of transformations, allowing for the introduction of diverse functionalities at the sulfur(VI) center.
While the S-F bond in sulfonyl fluorides is strong and generally resistant to reduction, modern synthetic methods have enabled reductive functionalization pathways. mdpi.com Electrochemical studies have investigated the reduction of arenesulfonyl fluorides, providing insights into their electron transfer mechanisms. bac-lac.gc.ca A notable transformation involves the conversion of sulfonyl fluorides into S(VI) radicals through photoredox catalysis. This approach allows for novel carbon-sulfur bond formations, effectively using the sulfonyl fluoride group in reductive coupling reactions that were previously challenging.
A key transformation of the sulfonyl fluoride group is its conversion into aza-analogues, such as sulfonimidoyl fluorides and sulfoximines. These functional groups are of significant interest in medicinal chemistry as they introduce a chiral sulfur center and allow for three-dimensional structural diversity. acs.org
Sulfonimidoyl Fluorides: The synthesis of sulfonimidoyl fluorides from sulfonyl fluorides is a challenging but achievable transformation. More commonly, they are synthesized from sulfinamides via electrochemical oxidative fluorination or from stable sulfur(VI) 2-methylimidazoles under mechanochemical conditions. chinesechemsoc.orgacs.orgyoutube.com These methods provide access to the R-S(O)(NR')F core, which serves as a key intermediate. chinesechemsoc.org
Sulfoximines: Sulfonimidoyl fluorides are valuable precursors for the synthesis of sulfoximines. acs.orgresearchgate.net They react with a variety of carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithiums, to form sulfoximines via the displacement of the fluoride ion. rsc.orgresearchgate.net This reaction proceeds with high stereospecificity, allowing for the synthesis of enantioenriched sulfoximines if a chiral sulfonimidoyl fluoride is used. rsc.org Another route involves the reaction of sulfonimidoyl fluorides with the Ruppert-Prakash reagent (TMSCF₃) to yield N-protected trifluoromethyl-substituted sulfoximines. acs.org
Table 2: Synthesis of Sulfoximines from Sulfonimidoyl Fluoride Precursors
| Sulfonimidoyl Fluoride Substrate | Reagent(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Protected Arylsulfonimidoyl Fluoride | TMSCF₃, TBAF | CF₃-Substituted Sulfoximine | Accesses trifluoromethylated sulfoximines. | acs.orgresearchgate.net |
| Enantioenriched N-Protected Sulfonimidoyl Fluoride | Grignard Reagents (e.g., MeMgBr) | Enantioenriched Sulfoximine | Stereospecific reaction at the sulfur center. | rsc.orgresearchgate.net |
| Aryl Sulfonimidoyl Fluoride | Organolithium Reagents | Sulfoximine | Versatile C-S bond formation. | researchgate.net |
Regioselective Functionalization of the Benzothiophene System (e.g., via cross-coupling reactions)
Beyond modifying the sulfur functionalities, the benzothiophene core itself can be selectively functionalized. Directing new substituents to specific positions is a key challenge, particularly at the C3 position, which is often less reactive than the C2 position.
One innovative, metal-free approach for C3 functionalization utilizes benzothiophene S-oxides as precursors. researchgate.netdoaj.org In this method, the S-oxide is activated, for example with trifluoroacetic anhydride (B1165640) (TFAA), and undergoes an "interrupted Pummerer reaction." This process allows for the capture of a nucleophilic coupling partner (like a phenol (B47542) or a silane) and its subsequent delivery specifically to the C3 position via a nih.govnih.gov-sigmatropic rearrangement. This strategy provides excellent regioselectivity for C3-arylation and C3-alkylation without the need for a directing group. researchgate.netdoaj.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the benzothiophene ring. Palladium catalysis, in particular, has been extensively used. For example, Pd-catalyzed oxidative C-H activation has been employed for the C2-selective arylation and olefination of benzothiophene 1,1-dioxides. acs.orgacs.org Other methodologies, such as Sonogashira-type cross-coupling of 2-halothiophenols with alkynes, provide routes to 2-substituted benzothiophenes. rsc.org These methods demonstrate the ability to selectively functionalize the benzothiophene skeleton, offering pathways to complex derivatives while potentially preserving the 3-sulfonyl fluoride group for subsequent transformations. benthamdirect.com
Table 3: Regioselective Functionalization of Benzothiophene Derivatives
| Position | Reaction Type | Substrate | Reagents/Catalyst | Key Outcome | Reference |
|---|---|---|---|---|---|
| C3 | C-H Arylation/Alkylation (Metal-Free) | Benzothiophene S-oxide | 1) TFAA 2) Phenol or Silane | Completely regioselective functionalization at C3 via interrupted Pummerer reaction. | researchgate.netdoaj.org |
| C2 | Oxidative Arylation (Suzuki-type) | Benzothiophene 1,1-dioxide | Pd(OAc)₂, Arylboronic Acid, Cu(OAc)₂ | High C2 selectivity via C-H activation. | acs.org |
| C2 | Oxidative Olefination (Heck-type) | Benzothiophene 1,1-dioxide | Pd(OAc)₂, Alkene, AgOAc | C2-selective alkenylation via C-H activation. | acs.org |
| C2 | Sonogashira Coupling/Cyclization | 2-Iodothiophenol | Pd(OAc)₂, Phenylacetylene | Synthesis of 2-substituted benzothiophenes. | rsc.org |
Computational and Mechanistic Studies of 1 Benzothiophene 3 Sulfonyl Fluoride Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
No specific DFT calculations elucidating the reaction pathways of 1-Benzothiophene-3-sulfonyl fluoride (B91410) were found in the reviewed literature. Such studies would theoretically involve computational models to map the electronic structure and energy changes throughout a reaction.
Energy Profiles and Transition State Analysis
Detailed energy profiles and transition state analyses for reactions involving 1-Benzothiophene-3-sulfonyl fluoride are not available. This type of analysis is crucial for determining reaction kinetics and mechanisms, identifying the energy barriers for a reaction, and characterizing the geometry of high-energy transition states.
Frontier Molecular Orbital (FMO) Analysis
A specific Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. FMO theory is a method used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For sulfonyl fluorides in general, the LUMO is typically centered on the electrophilic sulfur atom, which dictates its reactivity with nucleophiles. However, without specific calculations for the benzothiophene (B83047) derivative, a precise description of its frontier orbitals is not possible.
Mechanistic Probes and Control Experiments
There are no published mechanistic probes or control experiments designed specifically to investigate the reaction mechanisms of this compound. Such experiments are essential for validating proposed reaction pathways, identifying intermediates, and understanding the role of various reagents.
Role of Catalyst-Substrate Interactions
Information regarding the specific interactions between catalysts and this compound is absent from the scientific literature. Research in this area would typically explore how different catalysts, such as Lewis acids or bases, activate the sulfonyl fluoride group and influence the reaction's efficiency and selectivity through specific binding interactions.
Advanced Characterization Techniques in the Study of 1 Benzothiophene 3 Sulfonyl Fluoride Derivatives
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS))
Spectroscopic methods are fundamental tools for elucidating the molecular structure and confirming the identity of 1-Benzothiophene-3-sulfonyl fluoride (B91410) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For fluorinated compounds like 1-Benzothiophene-3-sulfonyl fluoride, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a wealth of structural information. nih.gov
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the benzothiophene (B83047) ring system. The chemical shifts and coupling constants of these protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule, including those in the fused ring system.
¹⁹F NMR: This technique is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.netrsc.org The ¹⁹F NMR spectrum of an aryl sulfonyl fluoride typically shows a single resonance, and its chemical shift is characteristic of the -SO₂F group. nih.gov The analysis of coupling constants between fluorine and nearby protons or carbons (J-coupling) can further confirm the molecular structure. nih.gov A proposed methodology using ¹⁹F as the focal point allows for the detailed structural elucidation of fluorinated moieties even in complex mixtures. nih.govrsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its key structural components.
Key expected vibrational frequencies include:
SO₂ Group: Strong asymmetric and symmetric stretching vibrations.
S-F Bond: A characteristic stretching frequency for the sulfonyl fluoride group.
Aromatic Ring: C-H stretching and C=C bending vibrations characteristic of the benzothiophene core.
The table below summarizes typical IR absorption ranges for related functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300-1420 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140-1210 |
| Aromatic C=C | Ring Stretching | 1400-1600 |
| Aromatic C-H | Stretching | 3000-3100 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is used to determine the molecular weight and purity of a compound. For this compound, LC-MS analysis, likely using electrospray ionization (ESI), would confirm the molecular mass of the compound, providing strong evidence of its identity. rsc.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
For derivatives of this compound, X-ray crystallography would reveal:
Molecular Conformation: The orientation of the sulfonyl fluoride group relative to the planar benzothiophene ring system. nih.gov
Bond Parameters: Precise lengths of the S-F, S=O, C-S, and other bonds within the molecule. nih.gov For example, in a related heteroaryl sulfonyl fluoride, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, the fluorine atom was observed to form close interactions with several π bonds. nih.gov
Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by noncovalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. nih.gov In similar molecular crystals, molecules often arrange in a "herringbone" fashion within a lamellar structure. nih.gov
Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within the crystal, providing deeper insight into the forces that stabilize the solid-state structure. nih.gov
The table below presents example crystallographic data for a related sulfonyl fluoride compound to illustrate the type of information obtained.
| Parameter | Example Value (for 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| F···O Interaction Distance | 2.963(3) Å |
| F···C (π bond) Interaction Distance | 2.950(3) Å |
Data is for an analogous compound and serves as an illustrative example. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as radicals and radical ions. The parent this compound molecule is a stable, closed-shell compound and therefore EPR-silent. However, EPR spectroscopy is an invaluable tool for studying radical intermediates that could be generated from it through processes like oxidation, reduction, or photolysis.
For instance, if this compound were to undergo a one-electron reduction, it could form a radical anion. EPR studies on such an intermediate would provide information on:
Electron Distribution: The hyperfine coupling constants obtained from the EPR spectrum would reveal the extent to which the unpaired electron is delocalized across the benzothiophene ring system and interacts with magnetic nuclei like ¹H, ¹⁹F, and ³³S. rsc.org
Radical Structure: The g-value and coupling constants are sensitive to the electronic and geometric structure of the radical, helping to identify the species formed. st-andrews.ac.uk Studies on related aromatic compounds have shown that radicals can be generated through reactions with other radical species, such as tert-butoxyl radicals, leading to intermediates like imidoyl or aminyl radicals. rsc.org
EPR spectroscopy is therefore crucial for mechanistic studies involving radical pathways, helping to identify and characterize transient species that are key to understanding the reactivity of the parent compound.
Applications of 1 Benzothiophene 3 Sulfonyl Fluoride in Advanced Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Construction
The 1-benzothiophene-3-sulfonyl fluoride (B91410) scaffold is a valuable starting point for the synthesis of more complex molecular architectures, particularly in the development of pharmacologically active compounds. The sulfonyl fluoride group, or its common precursor the sulfonyl chloride, serves as a highly reactive electrophile for forging stable bonds with nucleophiles.
The most typical application in this context is the synthesis of sulfonamides, which are formed through the reaction of the sulfonyl group with primary or secondary amines. frontiersrj.comresearchgate.net Sulfonamides are a well-established class of compounds with a wide range of biological activities. frontiersrj.com A direct derivative, 1-Benzothiophene-3-sulfonamide, has been investigated as an antineoplastic agent. cymitquimica.com Research indicates that this derivative functions by inhibiting DNA and RNA synthesis within tumor cells, ultimately leading to cell death. cymitquimica.com This demonstrates how the 1-benzothiophene-3-sulfonyl core can be elaborated into a molecule with significant biological function. The synthesis of such derivatives highlights the utility of the parent compound as a foundational building block for creating new chemical entities with therapeutic potential.
Integration into SuFEx-Based Click Chemistry Applications
The sulfonyl fluoride moiety of 1-Benzothiophene-3-sulfonyl fluoride makes it an ideal participant in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a new generation of click chemistry. researchgate.net Introduced by K. Barry Sharpless and coworkers, SuFEx has become a reliable tool for the modular and efficient connection of molecular fragments. researchgate.net Click chemistry is characterized by reactions that are high-yielding, simple to perform, and generate minimal byproducts.
SuFEx chemistry leverages the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond. nih.gov While sulfonyl fluorides are generally stable and can withstand a variety of chemical conditions, the S-F bond can be activated to react with nucleophiles like silyl (B83357) ethers and amines to form robust sulfonate ester or sulfonamide linkages, respectively. nih.gov
Key characteristics of SuFEx reactions include:
Modularity: It allows for the reliable joining of different molecular building blocks.
High Efficiency: The reactions proceed with high yields and are often tolerant of water and oxygen.
Robust Linkages: The resulting sulfonate or sulfonamide bonds are highly stable.
Within this framework, this compound can be considered a "SuFExable hub" or building block. bohrium.com It provides a pre-functionalized benzothiophene (B83047) core that can be "clicked" onto other molecules containing a suitable nucleophile. This enables the straightforward incorporation of the benzothiophene scaffold into larger, more complex structures for applications in drug discovery, chemical biology, and materials science. researchgate.net
Contributions to the Synthesis of Organic Electronic Materials (via benzothiophene derivatives)
The benzothiophene core of the title compound is a critical structural motif in the field of organic electronics. Derivatives of benzothiophene, particularly those featuring extended π-conjugated systems, are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs). acs.orgnih.gov These materials are prized for their potential to enable low-cost, flexible, and large-area electronic applications. nih.gov
A prominent class of high-performance organic semiconductors is based on Current time information in Ottawa, CA.benzothieno[3,2-b] Current time information in Ottawa, CA.benzothiophene (BTBT), a molecule constructed from two fused benzothiophene units. rsc.org The rigid, planar structure of the BTBT core facilitates strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. By modifying the BTBT core with solubilizing alkyl chains, researchers have created materials that can be processed from solution while maintaining high charge carrier mobility. acs.org The performance of these materials often surpasses that of amorphous silicon, a standard material in consumer electronics. acs.org
The data below illustrates the performance of several key benzothiophene-based organic semiconductors.
| Compound | Abbreviation | Reported Hole Mobility (cm²/Vs) | Processing Method |
|---|---|---|---|
| 2,7-Dioctyl Current time information in Ottawa, CA.benzothieno[3,2-b] Current time information in Ottawa, CA.benzothiophene | 2C8-BTBT | 31.3 acs.org | Solution-Processed (Inkjet) |
| 2,7-Diphenyl Current time information in Ottawa, CA.benzothieno[3,2-b] Current time information in Ottawa, CA.benzothiophene | DPh-BTBT | 2.0 | Vapor-Deposited |
| 3,7-Bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 3,7-DHTDBTT | 0.077 rsc.org | Vapor-Deposited |
These examples underscore the importance of the benzothiophene framework, the core of this compound, as a fundamental building block for the synthesis of state-of-the-art organic electronic materials.
Development of Chemical Probes and Activity-Based Profiling Agents (via sulfonyl fluorides)
The sulfonyl fluoride group is recognized as a "privileged warhead" in chemical biology, particularly for its use in activity-based protein profiling (ABPP). jenabioscience.com ABPP is a powerful chemical proteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly within complex biological systems. rsc.orgacs.org
An activity-based probe (ABP) typically consists of a recognition scaffold that directs the probe to a specific class of proteins and a reactive group (the "warhead") that forms a stable, covalent bond with an amino acid residue in the enzyme's active site. rsc.org This covalent labeling provides a direct readout of enzymatic activity.
The sulfonyl fluoride moiety is an exceptionally effective warhead due to its ideal balance of stability in aqueous environments and its reactivity toward a range of nucleophilic amino acid residues. nih.gov Unlike other electrophiles that might primarily target cysteine, sulfonyl fluorides can covalently modify serine, tyrosine, lysine, threonine, and histidine residues. jenabioscience.comacs.orgnih.gov This broad reactivity expands the portion of the proteome that can be targeted and studied. acs.org For instance, sulfonyl fluoride-based probes have been successfully developed to profile fatty acid-associated proteins and kinases. acs.orgnih.gov
In a chemical probe derived from this compound, the benzothiophene portion would serve as the recognition element or molecular scaffold, while the sulfonyl fluoride group would function as the reactive warhead for covalent modification of the target protein.
| Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides |
|---|
| Serine (Ser) jenabioscience.comacs.org |
| Tyrosine (Tyr) jenabioscience.comacs.orgnih.gov |
| Lysine (Lys) jenabioscience.comacs.orgnih.gov |
| Threonine (Thr) jenabioscience.com |
| Histidine (His) jenabioscience.comacs.org |
| Cysteine (Cys) jenabioscience.com |
The ability of the sulfonyl fluoride group to engage with multiple nucleophilic residues makes it a versatile tool for developing novel chemical probes to explore enzyme function and identify new drug targets. nih.gov
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing sulfonyl fluorides exist, future research must focus on developing more efficient, sustainable, and versatile routes to 1-Benzothiophene-3-sulfonyl fluoride (B91410) and its analogues. The strong S-F bond lends considerable stability to sulfonyl fluorides compared to other sulfonyl halides, making them resistant to hydrolysis and reduction. mdpi.com This stability is advantageous for applications but necessitates robust synthetic methods.
Current research in the broader field of sulfonyl fluoride synthesis points toward several promising avenues. Traditional methods often start from sulfonyl chlorides, using reagents like potassium fluoride with a phase-transfer catalyst to perform a halogen exchange. mdpi.com However, the focus is shifting towards greener and more direct approaches.
One major challenge is the direct and catalytic incorporation of the SO2F moiety. nih.gov Future developments could adapt existing innovative methods to the benzothiophene (B83047) system. For instance, electrochemical methods that couple thiols or disulfides with potassium fluoride offer a mild and environmentally benign approach, avoiding the need for additional oxidants or catalysts. nih.govsciencedaily.com Another sustainable strategy involves the use of main-group catalysts, such as well-defined organobismuth catalysts, which can convert heteroaryl boronic acids into their corresponding sulfonyl fluorides under redox-neutral conditions. acs.org The successful application of this to a benzothiophene boronic acid suggests a promising pathway for further optimization. acs.org
The table below summarizes potential modern synthetic strategies that could be optimized for 1-Benzothiophene-3-sulfonyl fluoride.
| Starting Material | Key Reagents/Catalyst | Advantages | Research Challenge |
| 1-Benzothiophene-3-thiol | Electrochemical cell, KF | Environmentally benign, avoids harsh oxidants. nih.gov | Optimization for the specific substrate, scalability. |
| Aryl Halides (e.g., 3-bromo-1-benzothiophene) | Pd catalyst, SO2 source (e.g., DABSO), Fluorinating agent (e.g., NFSI) | One-pot procedure, good functional group tolerance. mdpi.comrsc.org | Catalyst cost, removal of metal impurities. |
| Aryl Boronic Acids | Bi(III) catalyst, SO2, Oxidant | Main-group catalysis, avoids transition metals. acs.org | Catalyst efficiency and turnover for benzothiophene systems. |
| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF2, Catalyst (e.g., TBAB) | Uses readily available starting materials. mdpi.com | One-pot, two-step procedure requiring careful optimization. mdpi.com |
Future work should aim to develop a single-step, catalytic synthesis from readily available benzothiophene precursors that minimizes waste and operates under mild conditions, aligning with the principles of green chemistry. sciencedaily.com
Expansion of Reactivity Profiles and Catalytic Systems
The sulfonyl fluoride group is renowned for its unique reactivity, primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. nih.govresearchgate.netnih.gov A key future perspective is to expand the reactivity profile of this compound beyond established transformations. This involves discovering new reactions and developing novel catalytic systems to activate the typically stable S-F bond under specific and controlled conditions.
Sulfur(VI) fluorides (SVI-F) have emerged as highly tunable electrophiles for the covalent modification of proteins, reacting with multiple nucleophilic amino acid residues. nih.gov The benzothiophene core could serve as a recognition element, guiding the sulfonyl fluoride "warhead" to specific biological targets. Research is needed to explore the reactivity of this compound with a wider range of biological nucleophiles and to understand how the heterocyclic scaffold influences this reactivity.
The development of new catalytic systems is crucial for modulating this reactivity. While SuFEx reactions can proceed under thermal conditions, catalysts can enable transformations at lower temperatures and with greater selectivity. For example, nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), often used with a silicon co-additive, have been shown to activate sulfonyl fluorides for amidation reactions, even with sterically hindered amines. nih.govscispace.com Applying and adapting such catalytic systems to this compound could significantly broaden its synthetic utility.
| Catalytic System / Activator | Transformation | Potential Application for this compound |
| Nucleophilic Catalysts (e.g., HOBt, DBU) | Amidation, Sulfonylation | Synthesis of novel sulfonamides for medicinal chemistry. nih.govscispace.com |
| Silicon Additives (e.g., TMDS, TMSN3) | Activation of S-F bond, Deoxyazidation | Facilitating reactions at lower temperatures; creating azide (B81097) derivatives for further click chemistry. nih.govscispace.comnih.gov |
| Transition Metals (e.g., Cu, Pd) | Cross-coupling reactions, Radical generation | Derivatization of the benzothiophene core while preserving the SO2F group. nih.gov |
| Intramolecular Activation | Chalcogen bonding | Enhancing reactivity for reactions with challenging nucleophiles like alcohols. researchgate.net |
Future research should focus on discovering catalysts that can selectively activate the S-F bond in the presence of other functional groups, enabling the late-stage functionalization of complex molecules with the benzothiophene-3-sulfonyl moiety.
Rational Design of Derivatives with Tunable Reactivity and Selectivity
A significant frontier in the chemistry of this compound lies in the rational design of derivatives with precisely controlled properties. By systematically modifying the benzothiophene scaffold, it is possible to tune the electronic character, steric environment, and physicochemical properties of the molecule, which in turn modulates the reactivity and selectivity of the sulfonyl fluoride group. nih.gov
The reactivity of sulfonyl fluorides is highly dependent on the electronic nature of the aryl group to which they are attached. nih.gov The introduction of electron-withdrawing or electron-donating substituents onto the benzene (B151609) ring of the benzothiophene core can increase or decrease the electrophilicity of the sulfur atom. This principle allows for the creation of a palette of reagents with a spectrum of reactivities, tailored for specific applications. For example, a derivative designed for high reactivity could be used as a chemical probe for protein labeling, while a less reactive, more stable analogue might be incorporated into a material requiring long-term durability. nih.gov
Rational design principles are already being applied to benzothiophene derivatives for various biological targets. nih.govresearchgate.net For instance, benzothiophene and benzothiazole (B30560) scaffolds have been used to design potent inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.govnih.gov By integrating a sulfonyl fluoride group into such scaffolds, researchers could develop covalent inhibitors that form a permanent bond with the target protein, potentially leading to increased potency and duration of action. Molecular modeling and docking studies can guide the design of these derivatives to ensure optimal interaction with the target's active site. nih.govnih.gov
| Design Strategy | Intended Effect on SO2F Group | Potential Application |
| Add electron-withdrawing groups (e.g., -NO2, -CN) to the ring | Increase electrophilicity and reactivity | Highly reactive probes for chemoproteomics. |
| Add electron-donating groups (e.g., -OCH3, -NR2) to the ring | Decrease electrophilicity and increase stability | More stable linkers for materials science or SuFEx chemistry. |
| Introduce sterically bulky groups near the SO2F | Hinder approach of nucleophiles, increase selectivity | Probes that react only with highly accessible or specific nucleophiles. |
| Incorporate pharmacophoric features into the ring | Target specific biological sites (e.g., enzyme active sites) | Covalent inhibitors with high target specificity. nih.govnih.gov |
Future work will involve creating libraries of substituted this compound derivatives and systematically evaluating their reactivity, stability, and biological activity. This will enable the development of structure-activity relationships (SAR) that can guide the rational design of next-generation reagents and therapeutics based on this versatile scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
